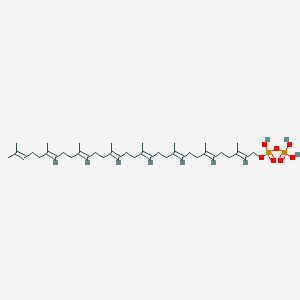

Octaprenyl diphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

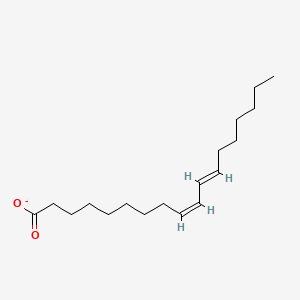

Octaprenyl diphosphate, trans-octaprenyl diphosphate, also known as all-trans-octaprenyl pyrophosphate or farnesylfarnesylgeraniol, belongs to the class of organic compounds known as tetraterpenoids. These are terpenoid molecules containing 10 consecutively linked isoprene units. Octaprenyl diphosphate, trans-octaprenyl diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, octaprenyl diphosphate, trans-octaprenyl diphosphate is primarily located in the membrane (predicted from logP) and cytoplasm. Octaprenyl diphosphate, trans-octaprenyl diphosphate exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, octaprenyl diphosphate, trans-octaprenyl diphosphate can be found in a number of food items such as brassicas, small-leaf linden, daikon radish, and alfalfa. This makes octaprenyl diphosphate, trans-octaprenyl diphosphate a potential biomarker for the consumption of these food products.

Octaprenyl diphosphate is a polyprenol diphosphate compound having eight prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.

Applications De Recherche Scientifique

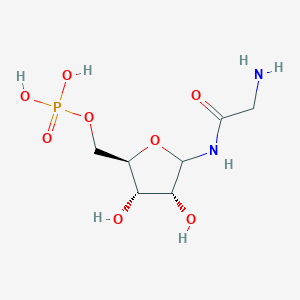

Enzymatic Reaction Mechanisms

Octaprenyl diphosphate synthase (OPPs) plays a critical role in the production of ubiquinone or menaquinone side chains. It catalyzes consecutive condensation reactions of farnesyl diphosphate (FPP) with isopentenyl diphosphate (IPP) molecules. A study by Lu et al. (2009) demonstrated that OPPs and undecaprenyl diphosphate synthases (UPPs) have distinct reaction mechanisms, despite sharing the same substrates, indicating the complex nature of these enzymes' actions (Lu, Liu, & Liang, 2009).

Structural and Functional Analysis

Keng-Ming Chang et al. (2012) explored the active site of Escherichia coli OPPS, identifying key amino acids responsible for substrate binding and catalysis. This research contributes to a deeper understanding of the enzyme's functionality and potential applications in biochemical engineering (Chang, Chen, Kuo, Chang, Guo, Yang, & Liang, 2012).

Biotechnological Applications

Seo Myung-Ji et al. (2006) and Corinne P Cluis et al. (2011) investigated the production of Coenzyme Q10 (CoQ10) by recombinant E. coli harboring genes related to octaprenyl diphosphate synthase. These studies highlight the potential of octaprenyl diphosphate in biotechnological applications, particularly in the production of medically valuable compounds like CoQ10 (Seo, Im, Hur, Nam, Hyun, Pyun, & Kim, 2006) (Cluis, Ekins, Narcross, Jiang, Gold, Burja, & Martin, 2011).

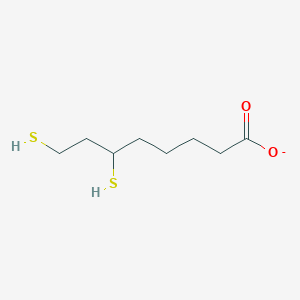

Inhibitor Analysis and Drug Discovery

Teng et al. (2016) reported on the development of a fluorescence-based assay for monitoring the activities of trans-prenyltransferases like OPPS, facilitating drug discovery and the study of enzyme inhibitors. Their work underlines the pharmaceutical significance of understanding and manipulating the functions of enzymes like octaprenyl diphosphate synthase (Teng, Hsu, Chang, Lin, & Liang, 2016).

Propriétés

Nom du produit |

Octaprenyl diphosphate |

|---|---|

Formule moléculaire |

C40H68O7P2 |

Poids moléculaire |

722.9 g/mol |

Nom IUPAC |

[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C40H68O7P2/c1-33(2)17-10-18-34(3)19-11-20-35(4)21-12-22-36(5)23-13-24-37(6)25-14-26-38(7)27-15-28-39(8)29-16-30-40(9)31-32-46-49(44,45)47-48(41,42)43/h17,19,21,23,25,27,29,31H,10-16,18,20,22,24,26,28,30,32H2,1-9H3,(H,44,45)(H2,41,42,43)/b34-19+,35-21+,36-23+,37-25+,38-27+,39-29+,40-31+ |

Clé InChI |

IKKLDISSULFFQO-DJMILUHSSA-N |

SMILES isomérique |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)C |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C |

SMILES canonique |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

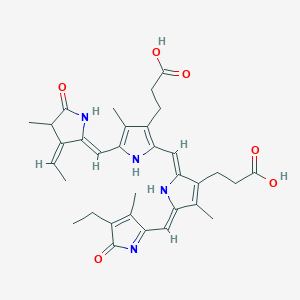

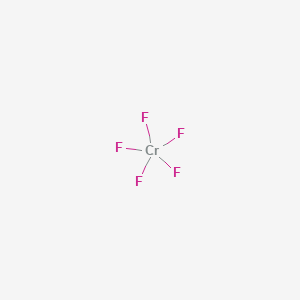

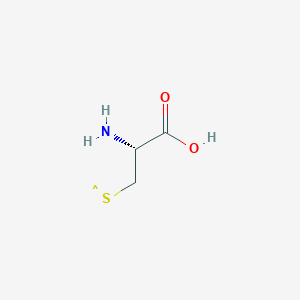

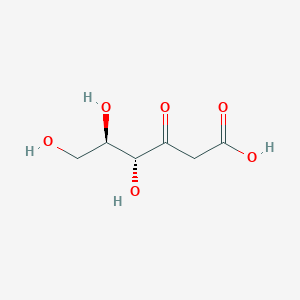

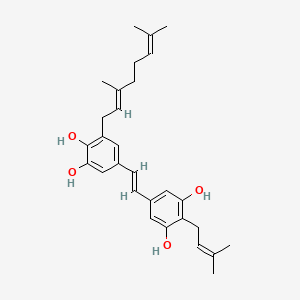

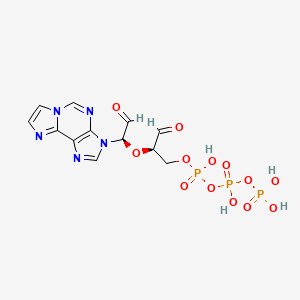

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B1233204.png)

![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)

![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)

![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)